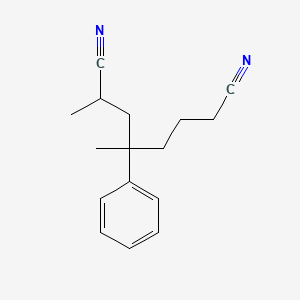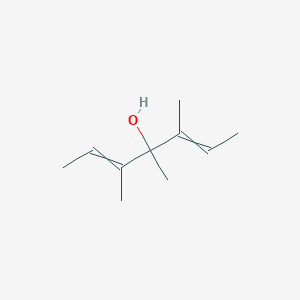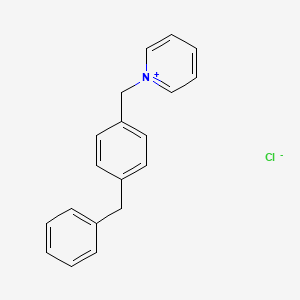
Benzyl-4-benzylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-4-benzylpyridinium chloride is a quaternary ammonium compound that features a pyridinium core substituted with benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-4-benzylpyridinium chloride typically involves the quaternization of 4-benzylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
4-Benzylpyridine+Benzyl chloride→Benzyl-4-benzylpyridinium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-4-benzylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Piperidine derivative.
Substitution: Corresponding substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Benzyl-4-benzylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticholinesterase agent, which could be useful in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of ionic liquids and as a stabilizer for certain polymers.
Wirkmechanismus
The mechanism of action of Benzyl-4-benzylpyridinium chloride involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Vergleich Mit ähnlichen Verbindungen
Benzylpyridinium chloride: Lacks the additional benzyl group, resulting in different chemical properties and applications.
4-Benzylpyridine: The precursor to Benzyl-4-benzylpyridinium chloride, used in similar applications but with different reactivity.
Pyridinium chloride: A simpler structure with fewer applications compared to this compound.
Uniqueness: this compound stands out due to its dual benzyl substitution, which enhances its lipophilicity and reactivity. This makes it more effective in applications such as phase transfer catalysis and antimicrobial activity compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
63722-09-8 |
|---|---|
Molekularformel |
C19H18ClN |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
1-[(4-benzylphenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-3-7-17(8-4-1)15-18-9-11-19(12-10-18)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IQLOURQENGRWJO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



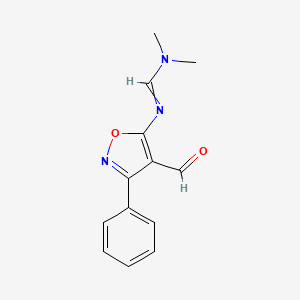

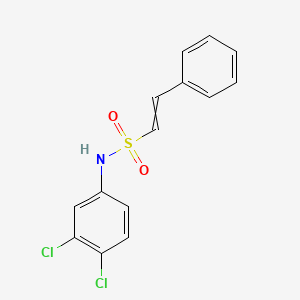



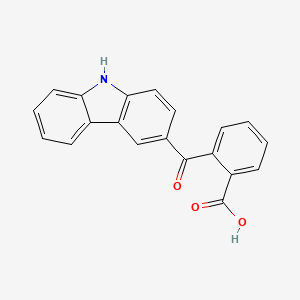
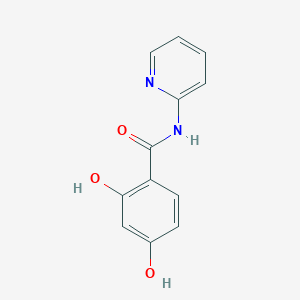
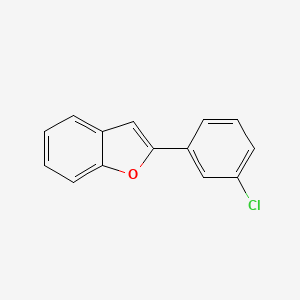
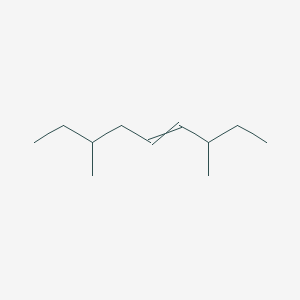
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
